molecular formula C14H11ClN4S2 B2952238 TP-0427736 hydrochloride CAS No. 2459963-17-6

TP-0427736 hydrochloride

Cat. No.: B2952238
CAS No.: 2459963-17-6
M. Wt: 334.84
InChI Key: DBKPLYNIVZJPCU-UHFFFAOYSA-N
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Description

TP-0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity with an IC50 of 2.72 nM . This effect is 300-fold higher than the inhibitory effect on ALK3 . It also inhibits Smad2/3 phosphorylation in A549 cells induced by TGF-β1 with an IC50 value of 8.68 nM .


Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN4S2 . The molecular weight is 334.85 .


Physical And Chemical Properties Analysis

This compound is a solid, light yellow to yellow compound . It has a molecular weight of 334.85 and a molecular formula of C14H11ClN4S2 . It is soluble in water (3.33 mg/mL) and DMSO (2 mg/mL) .

Advantages and Limitations for Lab Experiments

The advantages of using TP-0427736 hydrochloride in laboratory experiments include its high potency and selectivity for this compound, its ability to modulate the production of pro-inflammatory cytokines, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its potential to cause adverse side effects, its lack of long-term efficacy, and its limited availability.

Future Directions

For TP-0427736 hydrochloride research include further studies of its potential to treat a variety of inflammatory diseases, such as asthma, COPD, and rheumatoid arthritis. Additionally, further studies could be conducted to evaluate its potential to treat other diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in clinical trials. Finally, further studies could be conducted to identify other potential therapeutic targets of this compound.

Synthesis Methods

TP-0427736 hydrochloride is synthesized via a direct condensation reaction of 4-chloro-N-phenyl-2-pyridinecarboxamide and 4-methoxybenzaldehyde. The reaction is carried out in a solvent-free environment and the final product is purified by column chromatography.

Scientific Research Applications

TP-0427736 hydrochloride has been studied extensively in the laboratory setting for its potential therapeutic effects. In preclinical studies, it has been shown to reduce inflammation in animal models of asthma, COPD, and rheumatoid arthritis. It has also been studied in in vitro models of inflammation, and has been found to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Biochemical Analysis

Biochemical Properties

TP-0427736 hydrochloride selectively inhibits ALK5, a type I receptor of the TGF-β family . It also inhibits the phosphorylation of Smad2/3 in A549 cells . This suggests that this compound interacts with these proteins and influences their activities.

Cellular Effects

This compound has been shown to decrease the growth inhibition of human outer root sheath cells . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ALK5 kinase activity and the subsequent inhibition of Smad2/3 phosphorylation . This could lead to changes in gene expression and cellular function.

Properties

IUPAC Name

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKPLYNIVZJPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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